molecular formula C13H14N2O B5615395 1,2,6-trimethyl-5-phenyl-4(1H)-pyrimidinone

1,2,6-trimethyl-5-phenyl-4(1H)-pyrimidinone

Cat. No. B5615395
M. Wt: 214.26 g/mol
InChI Key: IUCHSGJXMDBKCJ-UHFFFAOYSA-N
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Description

1. Introduction

1,2,6-Trimethyl-5-phenyl-4(1H)-pyrimidinone is a chemical compound belonging to the class of pyrimidinones, characterized by a pyrimidine ring core structure with specific methyl and phenyl substitutions. This compound has been the focus of various studies due to its intriguing chemical properties and potential applications in different fields of chemistry and pharmacology, excluding its usage as a drug and related side effects.

2. Synthesis Analysis

The synthesis of 1,2,6-trimethyl-5-phenyl-4(1H)-pyrimidinone derivatives can be achieved through condensation reactions involving β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, prepared from phenylacetamides and dimethylformamide dimethyl acetal (Beck & Gajewski, 1976).

3. Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives, including variations similar to 1,2,6-trimethyl-5-phenyl-4(1H)-pyrimidinone, has been extensively analyzed using techniques such as X-ray crystallography. These studies reveal detailed insights into the molecular geometry, bond lengths, angles, and tautomeric forms, providing a foundational understanding of their chemical behavior and reactivity (Craciun et al., 1999).

4. Chemical Reactions and Properties

The chemical reactions involving 1,2,6-trimethyl-5-phenyl-4(1H)-pyrimidinone derivatives encompass a range of transformations, including alkylation reactions where specific conditions lead to regioselective modification of the pyrimidinone core. These reactions are essential for the synthesis of variously substituted pyrimidinones, highlighting their versatile reactivity profile (Katoh et al., 1984).

properties

IUPAC Name

1,2,6-trimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-12(11-7-5-4-6-8-11)13(16)14-10(2)15(9)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHSGJXMDBKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6-trimethyl-5-phenylpyrimidin-4(1H)-one

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